A Technical Guide to tert-Butyl 2-Amino-5-azaspiro[3.4]octane-5-carboxylate and its Structural Isomers: Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to tert-Butyl 2-Amino-5-azaspiro[3.4]octane-5-carboxylate and its Structural Isomers: Synthesis, Characterization, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Azaspiro[3.4]octane Landscape
This technical guide addresses the chemical scaffold tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate. Our extensive search of chemical databases and scientific literature did not yield a specific Chemical Abstracts Service (CAS) number or dedicated synthetic protocols for this exact positional isomer. However, the closely related and synthetically accessible isomer, tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate , is well-documented and plays a significant role in contemporary medicinal chemistry. This guide will focus on the synthesis, characterization, and applications of this 6-aza isomer, providing a robust framework for researchers working with azaspirocyclic scaffolds.
Introduction to Azaspiro[3.4]octane Scaffolds
Azaspiro[3.4]octane derivatives are a class of saturated heterocyclic compounds that have garnered considerable interest in drug discovery. Their rigid, three-dimensional structures offer a unique conformational landscape that can be exploited to enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. The introduction of amino and carbamate functionalities provides versatile handles for further chemical modifications, making them valuable building blocks in the synthesis of complex molecules.
Physicochemical Properties and Identification
The key physicochemical properties of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1239319-94-8, 1932465-75-2 | [1][2] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2] |
| Molecular Weight | 226.32 g/mol | [1][2] |
| IUPAC Name | tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | [2] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N | [2] |
| Topological Polar Surface Area | 55.6 Ų | [2] |
Note: The existence of two CAS numbers may be attributed to different suppliers or stereoisomers.
Synthesis and Mechanistic Considerations
The synthesis of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and yield. While specific, detailed protocols are often proprietary, a general retrosynthetic approach is outlined below.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for the target molecule is depicted below. The key steps involve the formation of the spirocyclic core and the introduction of the amino and Boc-protecting groups.
Caption: Retrosynthetic analysis of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate.
Exemplary Synthetic Protocol
A representative synthetic workflow for a related azaspiro[3.4]octane system is detailed below. This protocol highlights the key chemical transformations involved in constructing the spirocyclic scaffold.
Step 1: Synthesis of a Spirocyclic Intermediate
A general method for constructing spirocyclic systems involves the reaction of a cyclic ketone with an appropriately substituted amine. For instance, the synthesis of a related oxo-azaspiro[3.4]octane can be achieved through a multi-step sequence starting from commercially available materials.
Step 2: Introduction of the Amino Group
The amino group can be introduced via reductive amination of a spirocyclic ketone intermediate. This reaction typically involves the formation of an imine or enamine, followed by reduction with a suitable hydride reagent, such as sodium borohydride or sodium triacetoxyborohydride. The choice of reducing agent can influence the stereochemical outcome of the reaction.
Step 3: Boc Protection
The protection of the secondary amine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or N,N-diisopropylethylamine.
Purification and Characterization
Purification of the final product is typically achieved through column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure. Characterization of tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate relies on a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and stereochemistry of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H and C=O stretching vibrations.
Applications in Drug Discovery
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate and its derivatives are valuable building blocks in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents.
PROTACs and Molecular Glues
One of the most significant applications of this scaffold is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The rigid, three-dimensional nature of the azaspiro[3.4]octane core makes it an excellent linker component in PROTAC design, helping to optimize the spatial orientation of the target-binding and E3 ligase-binding moieties.
Caption: General structure of a PROTAC incorporating an azaspiro[3.4]octane linker.
Bioisosteric Replacement
The azaspiro[3.4]octane scaffold can also be used as a bioisostere for other cyclic systems, such as piperidine or cyclohexane rings. This substitution can lead to improved physicochemical and pharmacokinetic properties, such as increased metabolic stability and enhanced cell permeability.
Safety and Handling
While specific toxicity data for tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is limited, it is prudent to handle this compound with the appropriate safety precautions in a well-ventilated laboratory. Based on data for similar compounds, it may cause skin and eye irritation.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a valuable and versatile building block in modern drug discovery. Its unique three-dimensional structure and synthetic tractability make it an attractive scaffold for the development of novel therapeutics, particularly in the rapidly evolving field of targeted protein degradation. While the specific isomer tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate remains elusive in the current literature, the principles and applications outlined in this guide for the 6-aza isomer provide a solid foundation for researchers exploring the chemical space of azaspirocyclic compounds.
References
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PubChem. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. [Link]
